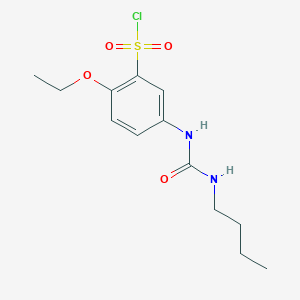

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5-(butylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O4S/c1-3-5-8-15-13(17)16-10-6-7-11(20-4-2)12(9-10)21(14,18)19/h6-7,9H,3-5,8H2,1-2H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBIVUJFWSTKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC(=C(C=C1)OCC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373850 | |

| Record name | 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-18-2 | |

| Record name | 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of a urea intermediate followed by chlorosulfonation. This document outlines the precise experimental procedures, reagent specifications, and reaction conditions necessary for the successful synthesis of the target molecule.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a two-step reaction sequence starting from 4-ethoxyaniline. The first step involves the formation of N-(4-ethoxyphenyl)-N'-butylurea through the reaction of 4-ethoxyaniline with butyl isocyanate. The subsequent step is the chlorosulfonation of the urea intermediate to yield the final product.

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context through data on structurally related compounds. Detailed experimental protocols for its synthesis and characterization are presented based on established methodologies for analogous molecules. Furthermore, this guide explores the potential biological significance of this compound class, particularly as inhibitors of the dihydroorotate dehydrogenase (DHODH) pathway, a critical target in cancer therapy, especially for acute myeloid leukemia (AML).

Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride. The presence of the ureido and ethoxy groups, along with the reactive sulfonyl chloride moiety, suggests its potential as an intermediate in the synthesis of biologically active molecules.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 680618-18-2 | [1] |

| Molecular Formula | C₁₃H₁₉ClN₂O₄S | [1] |

| Molecular Weight | 334.82 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Hydrolyzes in the presence of water. | Inferred from related compounds[2][3] |

| Appearance | Data not available (likely a solid at room temperature) | - |

| SMILES Code | O=S(C1=CC(NC(NCCCC)=O)=CC=C1OCC)(Cl)=O | [1] |

Experimental Protocols

The following sections detail the probable methodologies for the synthesis and characterization of this compound based on established chemical literature for similar compounds.

Synthesis

A plausible and commonly employed method for the synthesis of this compound involves a two-step process starting from 4-ethoxyaniline.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 1-Butyl-3-(4-ethoxyphenyl)urea

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxyaniline in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of butyl isocyanate to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The product, 1-butyl-3-(4-ethoxyphenyl)urea, will likely precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dry under vacuum.

Step 2: Chlorosulfonation to Yield this compound

-

In a clean, dry, round-bottom flask, place the synthesized 1-butyl-3-(4-ethoxyphenyl)urea.

-

Cool the flask in an ice-salt bath to approximately -10 °C.

-

Under a fume hood and with vigorous stirring, slowly and carefully add an excess of chlorosulfonic acid (typically 5-10 equivalents) to the urea derivative. This reaction is highly exothermic and releases HCl gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for a few hours to ensure the reaction goes to completion.[4]

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the butyl group protons, the ethoxy group protons, aromatic protons, and the urea N-H protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon of the urea, and the aliphatic carbons of the butyl and ethoxy groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (urea), C=O stretching (urea), S=O stretching (sulfonyl chloride), and C-O-C stretching (ether). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated theoretical values. |

Biological Activity and Signaling Pathways

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[6] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to sustain their growth.[7] Therefore, DHODH has emerged as a promising therapeutic target, particularly in the context of acute myeloid leukemia (AML).[8][9]

Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn can induce cell cycle arrest, apoptosis (programmed cell death), and cellular differentiation in AML cells.[7][9][10]

DHODH Inhibition Signaling Pathway in AML

Caption: Proposed mechanism of action via DHODH inhibition in AML cells.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug development, primarily due to its structural features that suggest potential as a synthetic intermediate for biologically active compounds. The likely synthetic route is straightforward, and the resulting compound can be characterized by standard analytical methods. The structural analogy to known DHODH inhibitors points towards a promising area of investigation for its potential therapeutic applications, especially in oncology. Further research is warranted to isolate and characterize this compound, determine its precise physicochemical properties, and evaluate its biological activity to validate its potential as a DHODH inhibitor.

References

- 1. 680618-18-2|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride

CAS Number: 680618-18-2

This technical guide provides a comprehensive overview of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative of potential interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide incorporates information on closely related analogues and general principles of sulfonyl chloride chemistry to offer a predictive profile.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride[1] | 2-Ethoxy-5-(3,3-dimethylureido)benzene-1-sulfonyl chloride[2] |

| CAS Number | 680618-18-2 | 680618-13-7 | 680618-14-8 |

| Molecular Formula | C13H19ClN2O4S | C10H13ClN2O4S | C11H15ClN2O4S |

| Molecular Weight | 334.82 g/mol | 292.74 g/mol | 306.77 g/mol |

| Appearance | Not specified (likely a solid) | Not specified | White to Yellow Solid |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| Storage Temperature | Not specified (Cold-chain transportation suggested)[3] | Not specified | 2-8 °C |

Synthesis and Purification

A definitive, validated synthesis protocol for this compound is not publicly documented. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related ureido-benzenesulfonyl chlorides. The general approach involves two key steps: the formation of a ureido-aniline intermediate followed by chlorosulfonylation.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Amino-2-ethoxyphenyl)-3-butylurea

-

To a stirred solution of 4-amino-3-ethoxyphenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), slowly add an equimolar amount of butyl isocyanate at room temperature.

-

The reaction mixture is stirred for several hours to overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired ureido-aniline intermediate.

Step 2: Synthesis of this compound

-

The purified 1-(4-amino-2-ethoxyphenyl)-3-butylurea is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C) with vigorous stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Data (Predictive)

Specific spectroscopic data for this compound is not available. The following are predicted key signals based on the chemical structure:

-

¹H NMR: Protons of the butyl group, ethoxy group, aromatic ring, and the N-H protons of the urea linkage would be expected. The chemical shifts would be influenced by the electron-withdrawing sulfonyl chloride group.

-

¹³C NMR: Resonances for the carbons of the butyl and ethoxy groups, the aromatic carbons, and the carbonyl carbon of the urea would be present.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (urea), C=O stretching (urea), S=O stretching (sulfonyl chloride), and C-O stretching (ethoxy) would be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be detected, along with characteristic fragmentation patterns.

Biological Activity and Mechanism of Action (Potential)

While no specific biological activity has been reported for this compound, the broader class of ureido-benzenesulfonamides has been extensively studied, particularly as inhibitors of carbonic anhydrases (CAs).[4][5][6][7]

Potential as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4]

The general structure of ureido-substituted benzenesulfonamides makes them suitable candidates for CA inhibition. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, while the ureido-substituted phenyl ring can interact with amino acid residues in the active site cavity, influencing potency and selectivity for different CA isoforms.[7]

Hypothesized Signaling Pathway Involvement

Caption: Potential mechanism of action via carbonic anhydrase inhibition.

Safety and Handling

Specific toxicity data for this compound is not available. However, as a sulfonyl chloride, it should be handled with care in a well-ventilated fume hood. Sulfonyl chlorides are reactive compounds that can react with moisture and nucleophiles. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For a related compound, 2-Ethoxy-5-(3,3-dimethylureido)benzene-1-sulfonyl chloride, the hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[2]

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. While specific experimental data is currently limited, this guide provides a foundational understanding based on the chemistry of related compounds. Further research is necessary to fully characterize its physicochemical properties, develop optimized synthetic protocols, and evaluate its biological activity and therapeutic potential. Researchers working with this compound should proceed with appropriate safety precautions and conduct thorough analytical characterization.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-ETHOXY-5-(3,3-DIMETHYLUREIDO) BENZENE-1-SULFONYL CHLORIDE | 680618-14-8 [sigmaaldrich.com]

- 3. 680618-18-2|this compound|BLD Pharm [bldpharm.com]

- 4. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of β-carbonic anhydrases with ureido-substituted benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Activities of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative with a chemical structure suggesting potential for biological activity. As a member of the sulfonamide class of compounds, it holds promise for interacting with various biological targets. This document provides a technical overview of this compound, focusing on its chemical characteristics. Due to a lack of specific studies on its mechanism of action, this guide will draw upon the broader understanding of sulfonamides to infer potential biological roles and will outline a theoretical framework for its investigation.

Chemical Identity and Properties

This compound is an organic compound characterized by a sulfonyl chloride group attached to a substituted benzene ring.

| Property | Value | Source |

| CAS Number | 680618-18-2 | [1] |

| Molecular Formula | C13H19ClN2O4S | [1] |

| Molecular Weight | 334.82 g/mol | [1] |

| SMILES Code | O=S(C1=CC(NC(NCCCC)=O)=CC=C1OCC)(Cl)=O | [1] |

Postulated Mechanism of Action: An Inference-Based Approach

Direct experimental evidence detailing the mechanism of action for this compound is not currently available in the public domain. However, the well-established activities of the sulfonamide functional group allow for the formulation of several plausible hypotheses. Sulfonamides are known to be versatile pharmacophores, capable of inhibiting various enzymes and modulating protein-protein interactions.[2][3]

A primary mode of action for many sulfonamide-containing drugs is through competitive inhibition of enzymes. The sulfonamide moiety can mimic the substrate or a transition state, binding to the active site and preventing the endogenous substrate from binding.

Hypothetical Signaling Pathway Inhibition

Caption: Postulated inhibition of a generic kinase signaling pathway.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is necessary. The following protocols are proposed as a starting point for investigation.

General Kinase Inhibition Assay

Objective: To screen for inhibitory activity against a panel of protein kinases.

Methodology:

-

A panel of recombinant human protein kinases would be utilized.

-

The compound will be serially diluted to a range of concentrations.

-

The kinase activity will be measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

The compound will be incubated with the kinase, substrate, and ATP.

-

The amount of product formed will be quantified and compared to a vehicle control.

-

IC50 values will be calculated from the dose-response curves.

Experimental Workflow for Kinase Inhibition Screening

References

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride molecular weight and formula

An In-Depth Technical Guide on 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride

This guide provides detailed information on the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C13H19ClN2O4S[1] |

| Molecular Weight | 334.82[1] |

Structural and Component Relationship

The logical arrangement of the functional groups within this compound is crucial for understanding its chemical behavior and potential interactions in biological systems. The following diagram illustrates the connectivity of its primary components.

References

An In-depth Technical Guide to the Solubility of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride. Due to the limited availability of public data on this specific compound, this guide establishes a theoretical solubility profile based on its structural components and presents solubility data for the structurally analogous sulfonylurea compound, Glibenclamide. Furthermore, a detailed, generalized experimental protocol for the accurate determination of its solubility in various organic solvents is provided, along with a visual workflow for this procedure. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and process development.

Introduction

This compound is a complex organic molecule featuring several key functional groups that dictate its physicochemical properties, including a sulfonyl chloride, a urea linkage, an ethoxy group, and a butyl chain attached to a benzene ring. While it is not widely documented as an active pharmaceutical ingredient (API), its structure suggests it is likely utilized as a chemical intermediate in the synthesis of more complex molecules, such as novel pharmaceutical candidates.

Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and further chemical reactions. This guide addresses the absence of specific solubility data by providing a qualitative assessment of its expected solubility and offering a practical framework for its experimental determination.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 680618-18-2 | BLDpharm[1] |

| Molecular Formula | C13H19ClN2O4S | BLDpharm[1] |

| Molecular Weight | 334.82 g/mol | BLDpharm[1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Functional Groups | Sulfonyl Chloride, Urea, Ether (Ethoxy), Alkyl (Butyl), Aromatic Ring | Chemical Structure |

Expected Solubility Profile: A Qualitative Assessment

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Moieties: The sulfonyl chloride (-SO2Cl) and the urea (-NH-CO-NH-) groups are polar and capable of hydrogen bonding. These groups will favor interactions with polar solvents. The sulfonyl chloride group is highly reactive, especially towards protic solvents like alcohols and water, which can lead to solvolysis rather than simple dissolution.

-

Non-Polar Moieties: The butyl chain (-C4H9) and the benzene ring are non-polar and will contribute to solubility in non-polar organic solvents through van der Waals interactions. The ethoxy group (-OC2H5) has intermediate polarity.

Based on this structure, the compound is expected to have limited solubility in highly non-polar solvents like hexanes and better solubility in solvents of intermediate to high polarity, such as chlorinated solvents (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), and polar aprotic solvents (e.g., acetone, acetonitrile, DMSO). However, reactivity with polar protic solvents (e.g., methanol, ethanol) is a significant consideration.

Solubility of a Structurally Related Analog: Glibenclamide

To provide a quantitative perspective, the solubility of Glibenclamide, a well-known antidiabetic drug that also contains a sulfonylurea structure, is presented in Table 2. While Glibenclamide is a more complex molecule, its solubility data offers valuable insights into the types of solvents that are likely to be effective for this compound.

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified |

| Ethanol | 5 mg/mL | Not Specified |

| Methanol | ~4 mg/mL (1:250) | Not Specified |

| Chloroform | ~27.8 mg/mL (1:36) | Not Specified |

| Acetone | Slightly Soluble | Not Specified |

| Water | Insoluble | Not Specified |

Data sourced from ChemicalBook[2]. Note that Glibenclamide lacks the reactive sulfonyl chloride moiety.

The data for Glibenclamide shows a strong preference for polar aprotic solvents like DMSO and moderate solubility in other organic solvents, with insolubility in water[2]. This aligns with the qualitative assessment for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).[3][4][5][6]

5.1. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

5.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

5.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure equilibrium with the solid phase.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible at the end of the equilibration period.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To separate the undissolved solid, either centrifuge the vial at a high speed or filter a portion of the supernatant through a 0.22 µm syringe filter.[7] Filtration is often preferred to remove fine particulates.

-

Immediately dilute an accurately known volume of the clear filtrate with the mobile phase of the HPLC method to a concentration within the pre-determined calibration range.

-

5.4. HPLC Analysis

-

Method Setup:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of the compound in the mobile phase at known concentrations.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).[7]

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system.

-

Determine the peak area of the analyte.

-

5.5. Calculation of Solubility

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of the compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for solubility determination is illustrated in the following diagram.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has addressed the solubility of this compound by providing a qualitative analysis based on its chemical structure, presenting quantitative data from a relevant structural analog, and detailing a robust experimental protocol for its precise determination. The high reactivity of the sulfonyl chloride group necessitates careful solvent selection, particularly avoiding protic solvents if solvolysis is not the intended outcome. The provided experimental workflow and protocol offer a clear path for researchers to generate reliable and accurate solubility data, which is essential for the effective use of this compound in synthesis and other applications within the fields of chemical research and drug development.

References

- 1. 680618-18-2|this compound|BLD Pharm [bldpharm.com]

- 2. Glibenclamide | 10238-21-8 [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 7. pharmaguru.co [pharmaguru.co]

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Benzene Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Substituted benzene sulfonyl chlorides are a versatile class of organic reagents that serve as pivotal building blocks in a multitude of scientific disciplines, ranging from medicinal chemistry and chemical biology to materials science. Their inherent reactivity, attributable to the electrophilic sulfonyl chloride moiety, allows for the facile formation of sulfonamides, sulfonate esters, and other derivatives. This reactivity, coupled with the vast possibilities for substitution on the benzene ring, provides a powerful toolkit for the synthesis of molecules with tailored properties and functions. This in-depth technical guide explores the core research applications of these valuable compounds, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Medicinal Chemistry: Engineering Bioactive Molecules

The sulfonamide functional group, readily synthesized from substituted benzene sulfonyl chlorides and amines, is a cornerstone of modern medicinal chemistry. This privileged scaffold is present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and a growing number of targeted therapies.

Enzyme Inhibition: A Focus on Carbonic Anhydrases

Substituted benzenesulfonamides are particularly renowned for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][2] Dysregulation of specific CA isoforms is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets.[2][3] The primary sulfonamide group coordinates to the zinc ion in the enzyme's active site, forming the basis of the inhibitory activity. The substituents on the benzene ring play a critical role in modulating the potency and isoform selectivity of these inhibitors.[2][4]

The following tables summarize the inhibition constants (Kᵢ) of various substituted benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data highlights how modifications to the substitution pattern on the benzene ring influence inhibitory potency and selectivity.

Table 1: Inhibition Constants (Kᵢ, nM) of Benzenesulfonamide Derivatives Against hCA Isoforms

| Compound | Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1 | 4-NH₂ (Sulfanilamide) | 250 | 150 | 25 | 4.5 |

| 2 | 4-Cl | 100 | 30.1 | 8.5 | 55.4 |

| 3 | 4-F | 80 | 41.5 | 9.2 | 62.8 |

| 4 | 4-CH₃ | 1500 | 755 | 568.8 | 113.2 |

| 5 | 3-NO₂ | 70 | 62.8 | 6.1 | 80.1 |

| 6 | 4-NO₂ | 50 | 35.2 | 5.8 | 75.6 |

Data compiled from multiple sources.[3][5][6]

Table 2: Inhibition Data for Three-Tailed Sulfonamide Derivatives

| Compound | R¹ | R² | Linker | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, μM) | hCA XII (Kᵢ, nM) |

| 8 | H | H | - | 458.1 | 153.7 | 6.2 | 113.2 |

| 18 | H | H | -(CH₂)₂- | 250.3 | 89.1 | 3.5 | 43.9 |

| 26 | CH₃ | H | -(CH₂)₃- | 315.6 | 102.4 | 4.1 | 280.0 |

| 29 | H | CH₃ | -(CH₂)₄- | 420.1 | 125.8 | 5.8 | 302.5 |

Data adapted from a study on three-tails approach for CA inhibitors.[6]

Experimental Protocol: Synthesis of a Benzenesulfonamide Derivative

This protocol outlines a general procedure for the synthesis of N-substituted benzenesulfonamides from a primary amine and a substituted benzenesulfonyl chloride.[7][8]

Materials:

-

Substituted primary amine (1.0 eq)

-

Substituted benzenesulfonyl chloride (1.05 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the primary amine (1.0 eq) in pyridine in a round-bottom flask at 0 °C.

-

Slowly add a solution of the substituted benzenesulfonyl chloride (1.05 eq) in a minimal amount of DCM to the amine solution via a dropping funnel with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Chemical Biology: Probing Biological Systems

Substituted benzene sulfonyl chlorides are invaluable tools in chemical biology for labeling and probing biomolecules, providing insights into their structure, function, and dynamics.

Fluorescent Labeling of Proteins

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic example of a substituted benzene sulfonyl chloride used as a fluorescent probe.[9][10] It reacts with primary and secondary amines, such as the N-terminus of a protein and the side chain of lysine residues, to form fluorescent sulfonamide adducts.[9][11] The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, making it a useful tool for studying protein conformation and binding events.[12]

Table 3: Spectral Properties of Dansyl Chloride and its Amine Adduct

| Compound | Solvent | Excitation Max (λₑₓ, nm) | Emission Max (λₑₘ, nm) |

| Dansyl Chloride | Acetone | 340 | 535 |

| Dansyl-Amine Adduct | Water | ~330 | ~560 |

| Dansyl-Amine Adduct | Dioxane | ~340 | ~510 |

Data compiled from various sources.[12][13]

Experimental Protocol: Fluorescent Labeling of a Protein with Dansyl Chloride

This protocol provides a general method for labeling a protein with dansyl chloride.[9][14]

Materials:

-

Protein of interest

-

100 mM Sodium bicarbonate buffer, pH 9.5

-

Dansyl chloride

-

Anhydrous acetonitrile or acetone

-

Dialysis tubing or size-exclusion chromatography column

Procedure:

-

Dissolve the protein in 100 mM sodium bicarbonate buffer (pH 9.5) to a final concentration of 1-10 mg/mL.

-

Prepare a fresh stock solution of dansyl chloride (e.g., 10 mg/mL) in anhydrous acetonitrile or acetone.

-

While gently vortexing, add the dansyl chloride solution to the protein solution. A typical starting molar ratio is a 10- to 50-fold molar excess of dansyl chloride to protein.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4 °C overnight.

-

Remove the unreacted dansyl chloride and byproducts (dansyl hydroxide) by dialysis against a suitable buffer or by size-exclusion chromatography.

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~330 nm).

Organic Synthesis: Versatile Reagents and Protecting Groups

Substituted benzene sulfonyl chlorides are indispensable reagents in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters, which serve as key intermediates and protecting groups.

Amine Protection and Activation: The Nosyl and Tosyl Groups

-

2-Nitrobenzenesulfonyl (Nosyl) Chloride: This reagent is used to introduce the nosyl protecting group onto primary and secondary amines. The resulting nosylamides are stable under a variety of reaction conditions. A key advantage of the nosyl group is its facile removal under mild conditions using a thiol and a base, a process central to the Fukuyama Amine Synthesis .[15][16] This methodology allows for the synthesis of secondary amines from primary amines.[15]

-

p-Toluenesulfonyl (Tosyl) Chloride: Tosyl chloride is widely used to protect amines and to convert alcohols into good leaving groups (tosylates) for nucleophilic substitution and elimination reactions.

This protocol describes the deprotection of a nosylamide to yield a secondary amine.[15]

Materials:

-

N-substituted-2-nitrobenzenesulfonamide

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the N-substituted-2-nitrobenzenesulfonamide in acetonitrile or DMF.

-

Add thiophenol (2.5 eq) and potassium carbonate (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the secondary amine.

"Click" Chemistry

The versatility of substituted benzene sulfonyl chlorides extends to their use in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[17][18] For instance, sulfonyl azides, which can be prepared from the corresponding sulfonyl chlorides, participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form N-sulfonyl triazoles. This approach has been used to synthesize novel carbonic anhydrase inhibitors.

Conclusion

Substituted benzene sulfonyl chlorides are a powerful and versatile class of reagents with broad and impactful research applications. From the rational design of potent and selective enzyme inhibitors in medicinal chemistry to the development of sophisticated fluorescent probes for interrogating biological systems and their central role in robust synthetic methodologies, their importance cannot be overstated. The ability to readily tune their properties through aromatic substitution provides a vast chemical space for exploration. This guide has provided a comprehensive overview of their key applications, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers aiming to harness the full potential of these remarkable compounds in their scientific pursuits.

References

- 1. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 9. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 10. benchchem.com [benchchem.com]

- 11. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 12. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 13. caymanchem.com [caymanchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. labinsights.nl [labinsights.nl]

- 18. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Discovery and History of Ureido-benzenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ureido-benzenesulfonyl chlorides represent a pivotal class of chemical intermediates, forming the backbone of a wide array of compounds with significant applications in medicine and agriculture. Their discovery and subsequent development have led to the creation of essential drugs, most notably the sulfonylurea class of antidiabetic agents, and highly effective herbicides. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of ureido-benzenesulfonyl chlorides and their derivatives, tailored for professionals in research and drug development.

Historical Perspective and Key Discoveries

The history of ureido-benzenesulfonyl chlorides is intrinsically linked to the development of sulfonylureas. The journey began in the 1940s with the serendipitous discovery of the hypoglycemic properties of certain sulfonamide compounds.

The Dawn of Antidiabetic Agents: In 1942, while investigating sulfonamide antibiotics for the treatment of typhoid fever, French chemist Marcel Janbon and his colleagues observed that a specific compound, p-amino-sulfonamide-isopropylthiodiazole, induced hypoglycemia in patients[1]. This accidental finding opened a new avenue of research into oral antidiabetic drugs. This led to the development of the first generation of sulfonylurea drugs in the 1950s, with carbutamide being one of the first to be used clinically, although it was later withdrawn due to side effects[1]. Subsequently, tolbutamide was introduced in Germany in 1956 as a safer alternative and became the first clinically established sulfonylurea for diabetes treatment[1]. Chlorpropamide, another first-generation sulfonylurea, was also developed during this period and is known for its long-lasting effects[2].

Revolutionizing Agriculture: A significant breakthrough in a different field occurred in 1975 when George Levitt of DuPont discovered a new class of sulfonylurea compounds with potent herbicidal activity[3][4]. These compounds were found to be highly effective at very low application rates, selective for various crops, and had a favorable environmental profile due to their relatively short half-life[3]. The first commercial sulfonylurea herbicide, chlorsulfuron, was launched in 1982 for use in wheat and barley crops[3]. This discovery revolutionized weed control and became a cornerstone of modern agriculture[3].

Chemical Synthesis and Methodologies

The synthesis of ureido-benzenesulfonyl chlorides and their subsequent conversion to sulfonylureas are crucial processes in the production of these important compounds. The general approach involves the formation of a sulfonylurea bridge between an aromatic sulfonamide and an amine.

General Synthetic Pathways

Two primary retrosynthetic analyses for the sulfonylurea motif are commonly considered:

-

Formation of the S-N bond: This involves the reaction of a sulfonamide with an electrophilic isocyanate or carbamate.

-

Formation of the R-N bond: This route involves the reaction of an amine with an electrophilic sulfonyl isocyanate or N-sulfonyl carbamate.

The first route, reacting a sulfonamide with an isocyanate, is a widely used and versatile method for the synthesis of a diverse range of sulfonylurea derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Propylureido)benzenesulfonyl Chloride

This protocol details a representative synthesis of a ureido-benzenesulfonyl chloride, which can be adapted for the synthesis of other analogs.

Materials:

-

4-Aminobenzenesulfonamide (sulfanilamide)

-

Propyl isocyanate

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., acetone, DMF)

-

Chlorosulfonic acid

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

Step 1: Synthesis of 1-(4-sulfamoylphenyl)-3-propylurea

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzenesulfonamide in a minimal amount of anhydrous acetone.

-

Add a suitable base, such as pyridine (1.2 equivalents), to the solution.

-

Slowly add propyl isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-sulfamoylphenyl)-3-propylurea.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Chlorosulfonation of 1-(4-sulfamoylphenyl)-3-propylurea

-

In a flask equipped with a dropping funnel and a gas outlet, carefully add the purified 1-(4-sulfamoylphenyl)-3-propylurea to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) at 0 °C with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-(3-propylureido)benzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis of N-(p-chlorobenzenesulfonyl)-N'-n-propylurea (Chlorpropamide)

This protocol outlines the synthesis of the antidiabetic drug chlorpropamide.

Materials:

-

p-Chlorobenzenesulfonamide

-

n-Propyl isocyanate

-

Organic base (e.g., triethylamine)

-

Inert polar organic solvent (e.g., acetone)

Procedure:

-

Suspend p-chlorobenzenesulfonamide in acetone in a reaction flask.

-

Add an organic base such as triethylamine to the suspension.

-

Add n-propyl isocyanate dropwise to the stirred mixture.

-

Continue stirring at room temperature until the reaction is complete (as monitored by TLC).

-

The resulting N-(p-chlorobenzenesulfonyl)-N'-n-propylurea can be isolated by filtration and purified by recrystallization.[5]

Data Presentation

Table 1: Physical and Spectral Data of Selected Ureido-benzenesulfonyl Chlorides and Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Key Spectral Data (¹H NMR, IR) | Reference |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 13-15 | - | - | [6][7] |

| 4-Ureidobenzene-1-sulfonyl chloride | C₇H₇ClN₂O₃S | 234.66 | - | - | - | [8] |

| 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride | C₁₀H₁₃ClN₂O₄S | 292.74 | - | - | - | [9] |

| 4-(3-Butyl-ureido)-benzenesulfonyl chloride | C₁₁H₁₅ClN₂O₃S | 290.77 | - | - | - | [10] |

| 4-(3-Butyl-ureido)-2-methyl-benzenesulfonyl chloride | C₁₂H₁₇ClN₂O₃S | 304.79 | - | - | - | [11] |

| 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride | C₁₄H₁₁Cl₃N₂O₃S | 413.68 | - | - | - | [12] |

| N-(p-chlorobenzenesulfonyl)-N'-n-propylurea (Chlorpropamide) | C₁₀H₁₃ClN₂O₃S | 276.74 | 129.2-129.8 | - | - | [5] |

Table 2: Biological Activity of Selected Sulfonylurea Derivatives

| Compound | Target | Biological Activity | IC₅₀ / EC₅₀ (µM) | Reference |

| 6-Chloro-N-(4-(N-((2-hydroxy-4-nitrophenyl) carbamoyl)sulfamoyl)phenethyl)nicotinamide | α-glucosidase | Inhibition | >492.39 | [3] |

| Compound 7c (a sulfonylurea derivative) | α-glucosidase | Inhibition | 329.62 | [3] |

| Glipizide | α-glucosidase | Inhibition | 300.47 | [3] |

| Acarbose (control) | α-glucosidase | Inhibition | 268.29 | [3] |

| Compound S7 | α-amylase | Inhibition | 227.84 ± 1.48 | |

| Compound S8 | α-amylase | Inhibition | 298.27 ± 8.61 | |

| Compound S13 | α-amylase | Inhibition | 254.12 ± 3.25 | |

| Compound S14 | α-amylase | Inhibition | 249.56 ± 2.54 |

Mechanism of Action and Signaling Pathways

The biological effects of sulfonylurea derivatives are primarily attributed to their interaction with specific protein targets, leading to the modulation of key signaling pathways.

Antidiabetic Activity: Inhibition of K-ATP Channels

In pancreatic β-cells, sulfonylureas exert their glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. This binding event initiates a cascade that leads to insulin secretion.

Signaling Pathway:

-

Binding to SUR1: Sulfonylureas bind to the SUR1 subunit of the K-ATP channel on the pancreatic β-cell membrane.

-

Channel Closure: This binding inhibits the channel's activity, causing it to close.

-

Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), leading to a buildup of positive charge inside the cell and causing membrane depolarization.

-

Calcium Influx: The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺) into the cell.

-

Insulin Exocytosis: The increased intracellular calcium concentration triggers the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin into the bloodstream.

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)

In plants, sulfonylurea herbicides target and inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.

Inhibition Pathway:

-

Uptake and Translocation: The herbicide is absorbed by the plant's roots and leaves and translocated to the growing points.

-

Binding to ALS: The sulfonylurea molecule binds to a specific site on the ALS enzyme, blocking the active site.

-

Inhibition of Amino Acid Synthesis: This binding prevents the enzyme from catalyzing the first step in the synthesis of branched-chain amino acids.

-

Cessation of Growth: The depletion of these essential amino acids halts protein synthesis and cell division, leading to the cessation of plant growth.

-

Plant Death: Ultimately, the plant dies due to the inability to produce essential proteins and carry out vital metabolic functions.

Caption: Mechanism of action of sulfonylurea herbicides via ALS inhibition.

Conclusion

The discovery and development of ureido-benzenesulfonyl chlorides and their derivatives have had a profound impact on both medicine and agriculture. From their origins in the unexpected observation of hypoglycemic effects to their rational design as potent herbicides, these compounds have demonstrated remarkable versatility. The synthetic methodologies, while established, continue to be refined for improved efficiency and environmental safety. A thorough understanding of their mechanisms of action at the molecular level continues to drive the development of new generations of sulfonylurea-based drugs and agrochemicals with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science and application of this important class of chemical compounds.

References

- 1. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. PubChemLite - 4-ureido-benzenesulfonyl chloride (C7H7ClN2O3S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. DE1280844B - N- (p-Chlorobenzenesulfonyl) -N'-n-propylurea and process for its preparation - Google Patents [patents.google.com]

- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 98-09-9 CAS MSDS (Benzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 40685-78-7|4-Ureidobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. scbt.com [scbt.com]

- 12. dergipark.org.tr [dergipark.org.tr]

Technical Guide: Spectroscopic and Synthetic Overview of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical overview of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride. Due to the limited availability of public experimental data for this specific compound, the spectral data presented herein is hypothetical and projected based on the analysis of structurally similar compounds. The experimental protocols are based on established methodologies for analogous molecules.

Introduction

This compound is a sulfonyl chloride derivative containing a ureido moiety. Compounds of this class are of significant interest in medicinal chemistry and drug development. The sulfonyl chloride group is a versatile reactive handle for the synthesis of sulfonamides and other derivatives, while the ureido-benzenesulfonamide scaffold is a known pharmacophore in various therapeutic areas. Notably, related structures have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target in the treatment of proliferative diseases such as acute myeloid leukemia.

This guide provides a summary of the expected spectral characteristics (NMR, IR, and Mass Spectrometry), a plausible synthetic route, and general experimental protocols for the characterization of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 680618-18-2[1]

-

Molecular Formula: C₁₃H₁₉ClN₂O₄S[1]

-

Molecular Weight: 334.82 g/mol [1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound, based on the analysis of analogous compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | s | 1H | Ar-H (adjacent to -SO₂Cl) |

| ~7.5-7.7 | d | 1H | Ar-H (ortho to ureido) |

| ~7.0-7.2 | d | 1H | Ar-H (ortho to ethoxy) |

| ~6.8-7.0 | s (broad) | 1H | -NH- (ureido) |

| ~4.8-5.2 | t (broad) | 1H | -NH- (ureido, butyl) |

| ~4.1-4.3 | q | 2H | -OCH₂CH₃ |

| ~3.1-3.3 | q | 2H | -NHCH₂CH₂CH₂CH₃ |

| ~1.5-1.7 | m | 2H | -NHCH₂CH₂CH₂CH₃ |

| ~1.3-1.5 | m | 2H | -OCH₂CH₃ |

| ~0.9-1.0 | t | 3H | -NHCH₂CH₂CH₂CH₃ |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~155-157 | C=O (ureido) |

| ~150-152 | Ar-C (attached to -OCH₂CH₃) |

| ~138-140 | Ar-C (attached to -SO₂Cl) |

| ~133-135 | Ar-C (attached to ureido) |

| ~125-127 | Ar-CH |

| ~120-122 | Ar-CH |

| ~115-117 | Ar-CH |

| ~64-66 | -OCH₂CH₃ |

| ~40-42 | -NHCH₂CH₂CH₂CH₃ |

| ~31-33 | -NHCH₂CH₂CH₂CH₃ |

| ~19-21 | -NHCH₂CH₂CH₂CH₃ |

| ~14-15 | -OCH₂CH₃ and -NHCH₂CH₂CH₂CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H stretching (ureido) |

| ~2850-3000 | Medium | C-H stretching (aliphatic) |

| ~1650-1680 | Strong | C=O stretching (ureido) |

| ~1590-1610 | Medium | C=C stretching (aromatic) |

| ~1370-1390 | Strong | Asymmetric SO₂ stretching (sulfonyl chloride) |

| ~1170-1190 | Strong | Symmetric SO₂ stretching (sulfonyl chloride) |

| ~1200-1250 | Strong | C-O stretching (aryl ether) |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| ~335.08 | [M+H]⁺ (protonated molecular ion for C₁₃H₁₉³⁵ClN₂O₄S) |

| ~337.08 | [M+H]⁺ (isotope peak for ³⁷Cl) |

| ~299.11 | [M-Cl]⁺ (loss of chlorine) |

| ~236.08 | Fragmentation of the butylureido side chain |

| ~99.01 | Characteristic fragment for the sulfonyl chloride group[2] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the chlorosulfonation of a suitable N-aryl-N'-butylurea precursor.

Step 1: Synthesis of 1-Butyl-3-(4-ethoxyphenyl)urea

-

To a solution of 4-ethoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add butyl isocyanate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by recrystallization or column chromatography.

Step 2: Chlorosulfonation of 1-Butyl-3-(4-ethoxyphenyl)urea

-

Cool chlorosulfonic acid (5-10 eq) in an ice-salt bath.

-

Slowly add 1-butyl-3-(4-ethoxyphenyl)urea (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

NMR Spectroscopy

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse program should be used.

IR Spectroscopy

-

Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.[3]

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

-

Acquire the mass spectrum in positive ion mode.

Potential Signaling Pathway Involvement

Ureidobenzenesulfonamide derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH).[5] DHODH is a mitochondrial enzyme that catalyzes a key redox step in the de novo pyrimidine biosynthesis pathway.[2][6] Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. This makes DHODH an attractive target for the development of anticancer and immunosuppressive agents.

The following diagram illustrates the proposed mechanism of action for a ureidobenzenesulfonamide-based DHODH inhibitor.

Caption: Proposed mechanism of action via DHODH inhibition.

Conclusion

References

- 1. abmole.com [abmole.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rsc.org [rsc.org]

- 5. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride, a potent ATP-sensitive potassium (K-ATP) channel opener. This document includes detailed protocols for its synthesis, in vitro and in vivo evaluation, and representative data for compounds with a similar mechanism of action.

Introduction

This compound is a sulfonylurea derivative with significant potential in medicinal chemistry, primarily as a modulator of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in linking cellular metabolism to electrical excitability in various tissues, including pancreatic β-cells, cardiac and smooth muscle, and neurons.[1][2] By opening K-ATP channels, this compound can induce membrane hyperpolarization, leading to a range of physiological effects with therapeutic implications for conditions such as hypertension, angina, and certain neurological disorders.[3] The sulfonyl chloride moiety also allows for its use as a versatile intermediate in the synthesis of a library of sulfonamide derivatives with potentially enhanced potency and selectivity.[4]

Chemical Properties

| Property | Value |

| CAS Number | 680618-18-2[5] |

| Molecular Formula | C13H19ClN2O4S[5] |

| Molecular Weight | 334.82 g/mol |

| Appearance | Pale green or beige solid |

| Storage | Store at 2-8°C in an inert atmosphere. |

Mechanism of Action: K-ATP Channel Opening

ATP-sensitive potassium channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][6] The SUR subunit acts as the primary binding site for sulfonylureas and other K-ATP channel modulators.[1] this compound is hypothesized to bind to the SUR subunit, inducing a conformational change that promotes the open state of the Kir6.x pore, leading to potassium ion efflux and membrane hyperpolarization.

References

- 1. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]

- 3. Effects of In Vivo Intracellular ATP Modulation on Neocortical Extracellular Potassium Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 680618-18-2|this compound|BLD Pharm [bldpharm.com]

- 6. In vitro and in vivo characterization of a novel naphthylamide ATP-sensitive K+ channel opener, A-151892 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, representing a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, diuretic, and anti-inflammatory properties.[1] The synthesis of novel sulfonamide derivatives via the reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized transformation in drug discovery and development.[1][2] This document provides detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the efficient synthesis and characterization of sulfonamides.

The reaction between a sulfonyl chloride and an amine is a nucleophilic substitution at the sulfur atom, where the lone pair of the amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.[2]

Data Presentation: Synthesis of N-Substituted Sulfonamides

The following tables summarize typical reaction conditions and outcomes for the synthesis of various N-substituted sulfonamides from sulfonyl chlorides and amines.

Table 1: Synthesis of N-Aryl Sulfonamides from Substituted Anilines and Benzenesulfonyl Chloride [3]

| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 6 | 100 |

| 2 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 6 | 100 |

| 3 | Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | Dichloromethane | 6 | 100 |

| 4 | Aniline | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | - | 85 |

| 5 | Diaminoarene precursor | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | - | 85 |

| 6 | Various aromatic amines | Benzenesulfonyl chloride | Potassium carbonate | PEG-400 | - | up to 78 |

Table 2: Synthesis of N-Alkyl and N-Aryl Sulfonamides with Various Catalysts and Conditions [3]

| Entry | Amine | Sulfonyl Chloride | Catalyst/Base | Solvent | Reaction Time | Yield (%) |

| 1 | Various amines | Various sulfonyl chlorides | Fe3O4-DIPA | Dichloromethane | - | 98 |

| 2 | 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various sulfonyl chlorides | Sodium hydride | DMF/THF | - | 72-96 |

| 3 | Various amines | p-Toluenesulfonic acid (in situ chloride formation) | 2,4,6-trichloro-[3][4][5]-triazine/TEA | Acetone | - | High |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides using Conventional Heating[2]

This protocol describes a standard and widely applicable method for the synthesis of a diverse range of sulfonamides.

Materials:

-

Appropriate sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Sulfonamides[2]

This protocol offers a rapid and efficient alternative to conventional heating methods.

Materials:

-

Appropriate sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0 eq)

-

Pyridine (catalytic amount, if necessary)

-

n-Hexane

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by the sulfonyl chloride (1.0 eq). If required, a catalytic amount of pyridine can be added.

-

Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 3-10 minutes. The formation of hydrogen chloride gas may be observed.[2]

-

Workup: After cooling the reaction mixture to room temperature, add n-hexane and allow it to stand.

-

Purification: The resulting crystalline product can be collected by filtration, washed with cold n-hexane, and dried to yield the final sulfonamide.

Characterization of Sulfonamides

The synthesized sulfonamides should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Protons on the nitrogen of a secondary sulfonamide (SO₂NH-R) can be observed, though their chemical shift can vary.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atoms of the aromatic ring and any alkyl or aryl substituents can be identified.

Example Spectroscopic Data for N-benzyl-p-toluenesulfonamide: [6][7][8]

-

¹H NMR (300 MHz, CDCl₃): δ 7.68 (d, J = 7.5 Hz, 2H, H-Ar), 7.17 (d, J = 7.5 Hz, 2H, H-Ar), 7.09-7.24 (m, 5H, H-Ar), 4.78 (t, J = 5.6 Hz, 1H, NH), 4.04 (d, J = 6.1 Hz, 2H, CH₂-N), 2.38 (s, 3H, CH₃-Ar).[6]

-

¹³C NMR (75 MHz, CDCl₃): δ 143.5, 136.9, 136.3, 129.7, 128.7, 127.9, 127.2, 47.3, 21.5.[6]

2. Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide is characterized by strong absorption bands corresponding to the stretching vibrations of the sulfonyl (SO₂) group.[5][9]

-

Asymmetric SO₂ stretching: Typically observed in the range of 1370–1315 cm⁻¹.[5]

-

Symmetric SO₂ stretching: Typically observed in the range of 1181–1119 cm⁻¹.[5]

-

N-H stretching (for primary and secondary sulfonamides): Appears in the region of 3400-3200 cm⁻¹.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized sulfonamide and to gain information about its structure through fragmentation patterns.

Mandatory Visualizations

Signaling Pathways

Sulfonamides exert their biological effects through various mechanisms, most notably by inhibiting specific enzymes. Below are diagrams of two key pathways targeted by sulfonamides.

References

Application Notes and Protocols for 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride in Herbicide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is a chemical compound belonging to the sulfonylurea class. Sulfonylureas are a well-established group of herbicides known for their high efficacy at low application rates and their specific mode of action.[1] They act by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] This inhibition leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential herbicide.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The primary mode of action of sulfonylurea herbicides is the inhibition of the acetolactate synthase (ALS) enzyme. ALS catalyzes the first committed step in the biosynthesis of the branched-chain amino acids. By binding to the ALS enzyme, this compound is expected to block the substrate's access to the active site, thereby inhibiting the production of essential amino acids. This leads to the disruption of protein synthesis and, consequently, the inhibition of cell division and plant growth.

Data Presentation: Hypothetical Herbicidal Efficacy

The following tables present hypothetical quantitative data to illustrate how the herbicidal efficacy of this compound could be summarized. These values are for illustrative purposes only and must be determined experimentally.